![molecular formula C7H8N4O B15213930 3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 62538-39-0](/img/structure/B15213930.png)
3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
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Overview
Description
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that features a pyrazolo-pyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7-dimethyl-1H-pyrazole with hydrazine derivatives, followed by cyclization to form the pyrazolo-pyridazine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo-pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
3,7-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features an additional triazole ring fused to the pyrazolo-pyrimidine core.
Uniqueness
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is unique due to its specific ring structure and the presence of methyl groups at positions 3 and 7. This structural uniqueness contributes to its distinct chemical and biological properties .
Biological Activity
3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications, focusing on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H9N3O with a molecular weight of approximately 165.17 g/mol. The compound features a pyrazolo-pyridazine core structure, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₇H₉N₃O |
Molecular Weight | 165.17 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of pyrazolo derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for selected compounds ranged from 2.43 to 14.65 μM, indicating promising anticancer activity .
- Mechanism of Action : The apoptotic effects of these compounds were confirmed through caspase activation assays and cell cycle analysis. For example, certain derivatives induced morphological changes in cancer cells and enhanced caspase-3 activity significantly .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo derivatives have been investigated for their anti-inflammatory effects:
- COX Inhibition : Several studies reported that compounds related to this compound exhibited inhibitory activity against cyclooxygenase (COX) enzymes. For instance, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- In Vivo Studies : In vivo models demonstrated that these compounds could reduce inflammation in formalin-induced paw edema tests .
Antibacterial and Antiviral Activities
The biological spectrum of pyrazolo derivatives also includes antibacterial and antiviral properties:
- Antibacterial Activity : Some derivatives have shown effectiveness against various bacterial strains in preliminary screening tests .
- Antiviral Potential : Research indicates that certain pyrazolo compounds may inhibit viral replication in vitro, although specific mechanisms are still under investigation .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of pyrazolo derivatives and evaluated their biological activities. The findings indicated that specific substitutions on the pyrazolo ring significantly enhanced anticancer activity against multiple cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of pyrazolo derivatives revealed that modifications at the 3 and 7 positions of the pyrazole ring could lead to increased selectivity and potency against cancer cells while maintaining low toxicity towards non-cancerous cells .
Properties
CAS No. |
62538-39-0 |
---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,7-dimethyl-2,5-dihydropyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-3-5-6(10-8-3)4(2)9-11-7(5)12/h1-2H3,(H,8,10)(H,11,12) |
InChI Key |
UXVHPOZXCRDXIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=NNC2=O)C |
Origin of Product |
United States |
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